molecular formula C13H17F2NO B15246873 2-(Benzylamino)-4,4-difluorocyclohexanol

2-(Benzylamino)-4,4-difluorocyclohexanol

Cat. No.: B15246873
M. Wt: 241.28 g/mol
InChI Key: AMSWIBRVRHKVIB-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4,4-difluorocyclohexanol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclohexanol backbone substituted with a benzylamino group and two fluorine atoms, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4,4-difluorocyclohexanol typically involves the reaction of cyclohexanone with benzylamine in the presence of a fluorinating agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4,4-difluorocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

    Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(Benzylamino)-4,4-difluorocyclohexanone.

    Reduction: Formation of 2-(Benzylamino)-4,4-difluorocyclohexane.

    Substitution: Formation of various substituted cyclohexanol derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Benzylamino)-4,4-difluorocyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4,4-difluorocyclohexanol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar structure but differ in the position and number of hydroxyl groups.

    Fluorinated cyclohexanol derivatives: Compounds with similar fluorine substitutions but different amino groups.

Uniqueness

2-(Benzylamino)-4,4-difluorocyclohexanol stands out due to its unique combination of a benzylamino group and two fluorine atoms on the cyclohexanol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17F2NO

Molecular Weight

241.28 g/mol

IUPAC Name

2-(benzylamino)-4,4-difluorocyclohexan-1-ol

InChI

InChI=1S/C13H17F2NO/c14-13(15)7-6-12(17)11(8-13)16-9-10-4-2-1-3-5-10/h1-5,11-12,16-17H,6-9H2

InChI Key

AMSWIBRVRHKVIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1O)NCC2=CC=CC=C2)(F)F

Origin of Product

United States

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